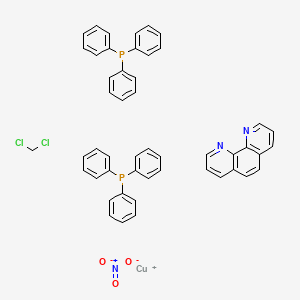

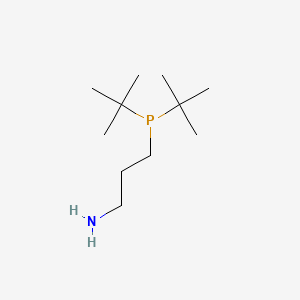

![molecular formula C14H23NO3 B6338490 Butyl[(3,4,5-trimethoxyphenyl)methyl]amine CAS No. 893573-72-3](/img/structure/B6338490.png)

Butyl[(3,4,5-trimethoxyphenyl)methyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Butyl[(3,4,5-trimethoxyphenyl)methyl]amine” is a chemical compound that belongs to the class of organic compounds known as amphetamines and derivatives . It has a molecular weight of 253.34 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “Butyl[(3,4,5-trimethoxyphenyl)methyl]amine” includes a 3,4,5-trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring . This ring is a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds .Physical And Chemical Properties Analysis

“Butyl[(3,4,5-trimethoxyphenyl)methyl]amine” is a liquid at room temperature . It has a molecular weight of 253.34 .Applications De Recherche Scientifique

Antihypertensive Activity

A series of basic esters of 3,4,5-trimethoxybenzoic acid, which could potentially include Butyl[(3,4,5-trimethoxyphenyl)methyl]amine, has been synthesized and evaluated for antihypertensive activity . This suggests that Butyl[(3,4,5-trimethoxyphenyl)methyl]amine could be used in the development of new antihypertensive drugs.

Local Anesthetic Activity

The same series of basic esters of 3,4,5-trimethoxybenzoic acid was also evaluated for local anesthetic activity . This indicates that Butyl[(3,4,5-trimethoxyphenyl)methyl]amine could have potential applications in local anesthesia.

Anticonvulsant and Sedative Agents

A novel series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized, which were biologically evaluated for their anticonvulsant and sedative activity . This suggests that Butyl[(3,4,5-trimethoxyphenyl)methyl]amine could be used in the synthesis of these derivatives, indicating potential applications in the treatment of epilepsy and as a sedative.

Antiproliferative Agents

The 2-(3’,4’,5’-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative was identified as a new antiproliferative agent that inhibits cancer cell growth . This suggests that Butyl[(3,4,5-trimethoxyphenyl)methyl]amine could potentially be used in the synthesis of antiproliferative agents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is used widely in organic synthesis . Butyl[(3,4,5-trimethoxyphenyl)methyl]amine, as an organoboron reagent, could potentially be used in this reaction, suggesting applications in the synthesis of various organic compounds.

Safety and Hazards

Orientations Futures

The future directions for “Butyl[(3,4,5-trimethoxyphenyl)methyl]amine” and similar compounds could involve further investigation into their potential as valuable agents across a wide range of biomedical applications . Their diverse bioactivity effects make them promising candidates for the development of new therapeutic agents .

Mécanisme D'action

Target of Action

The primary targets of Butyl[(3,4,5-trimethoxyphenyl)methyl]amine are proteins and enzymes that are crucial in various biological processes. The compound contains a 3,4,5-trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

Based on the known activities of compounds containing the tmp group, it can be inferred that butyl[(3,4,5-trimethoxyphenyl)methyl]amine may interact with its targets by binding to their active sites, thereby modulating their functions .

Biochemical Pathways

The biochemical pathways affected by Butyl[(3,4,5-trimethoxyphenyl)methyl]amine are likely to be those involving its primary targets. For instance, the inhibition of tubulin could disrupt microtubule dynamics, affecting cell division and potentially leading to cell death . Similarly, the inhibition of Hsp90 could disrupt protein folding and degrade client proteins, affecting cell survival and proliferation .

Result of Action

The molecular and cellular effects of Butyl[(3,4,5-trimethoxyphenyl)methyl]amine’s action would depend on its mode of action and the specific biochemical pathways it affects. Given its potential anti-cancer effects, it could induce cell death in cancer cells, inhibit tumor growth, and potentially contribute to the treatment of various types of cancer .

Propriétés

IUPAC Name |

N-[(3,4,5-trimethoxyphenyl)methyl]butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-5-6-7-15-10-11-8-12(16-2)14(18-4)13(9-11)17-3/h8-9,15H,5-7,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICCAHNYLFYHDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl[(3,4,5-trimethoxyphenyl)methyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

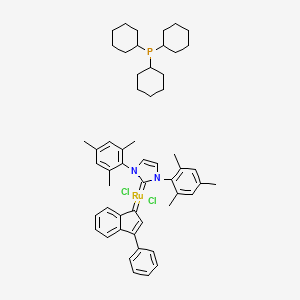

![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95%](/img/structure/B6338423.png)

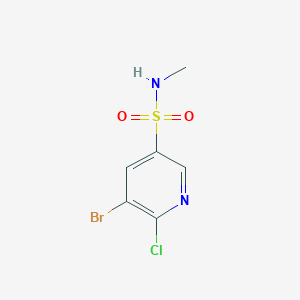

![Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), 99% (99.999%-Ga) [Ga(TMHD)3]](/img/structure/B6338429.png)

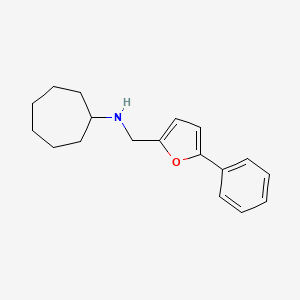

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)

![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97%](/img/structure/B6338450.png)

amine](/img/structure/B6338476.png)